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molecular formula C9H6Br2O4 B1359704 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 66411-17-4

6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No. B1359704
M. Wt: 337.95 g/mol
InChI Key: YAQJEXMCCBHATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809331B2

Procedure details

A 20-mL round bottom flask was charged with 6,7-dibromo-2,3-dihydrobenzo[b][1,4]dio-xine-5-carboxylic acid (3.0 g, 0.61 mmol) and acetic acid (2 mL). The mixture was heated to 37° C., following by the addition of a solution of nitric acid (d=1.49, 1.0 mL), acetic acid (1.0 mL) and concentrated sulfuric acid (1.0 mL). After heating at 50° C. for 1 h, the mixture was poured in cold water while stirring. It was then filtered and the solid was washed with water to afforded the title compound (1.91 g, 83%). LCMS: ESI (3 minute run), m/z=382 [M+1]+; Retention time: 1.05 minute.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([Br:12])=[CH:10][C:5]2[O:6][CH2:7][CH2:8][O:9][C:4]=2[C:3]=1[C:13]([OH:15])=[O:14].C(O)(=O)C.[N+:20]([O-])([OH:22])=[O:21].S(=O)(=O)(O)O>O>[Br:1][C:2]1[C:11]([Br:12])=[C:10]([N+:20]([O-:22])=[O:21])[C:5]2[O:6][CH2:7][CH2:8][O:9][C:4]=2[C:3]=1[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C2=C(OCCO2)C=C1Br)C(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating at 50° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
It was then filtered
WASH
Type
WASH
Details
the solid was washed with water

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C2=C(OCCO2)C(=C1Br)[N+](=O)[O-])C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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